

Application Notes and Protocols for Fomepizole Hydrochloride Dosing in Preclinical Research

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Compound of Interest

Compound Name: *Fomepizole hydrochloride*

Cat. No.: *B1600603*

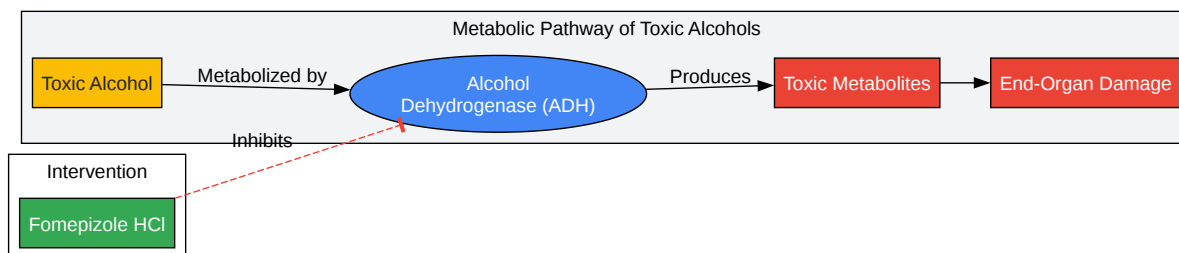
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on dosing calculations and experimental protocols for the use of **fomepizole hydrochloride** in preclinical studies. The information is intended to assist in the design and execution of toxicological, pharmacokinetic, and efficacy studies in various animal models.

Mechanism of Action

Fomepizole hydrochloride is a potent competitive inhibitor of alcohol dehydrogenase (ADH). [1][2][3][4][5] ADH is the primary enzyme responsible for the metabolism of toxic alcohols like ethylene glycol and methanol into their more toxic acidic metabolites. [2][3][6][7] By blocking this enzymatic conversion, fomepizole prevents the formation of metabolites such as glycolate and oxalate from ethylene glycol, and formic acid from methanol, thereby mitigating metabolic acidosis and end-organ damage, particularly acute kidney injury and visual disturbances. [2][3][6][8]



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Caption: Fomepizole competitively inhibits alcohol dehydrogenase (ADH).

Preclinical Dosing Regimens

The appropriate dose of **fomepizole hydrochloride** in preclinical studies varies significantly depending on the animal species and the nature of the study (e.g., efficacy, toxicology). The following tables summarize established dosing regimens from various preclinical investigations.

Table 1: Fomepizole Dosing for Ethylene Glycol Toxicity Studies in Canines

Parameter	Dosage	Administration Route	Dosing Schedule	Reference
Initial Dose	20 mg/kg	IV (slow infusion over 15-30 minutes)	Once at the beginning of treatment.	[8][9]
Second Dose	15 mg/kg	IV	12 hours after the initial dose.	[8][9]
Third Dose	15 mg/kg	IV	24 hours after the initial dose.	[8][9]
Fourth Dose	5 mg/kg	IV	36 hours after the initial dose.	[8][9]

Table 2: Fomepizole Dosing for Ethylene Glycol Toxicity Studies in Felines

Parameter	Dosage	Administration Route	Dosing Schedule	Reference
Initial Dose	125 mg/kg	IV	Once at the beginning of treatment.	[9] [10] [11]
Subsequent Doses	31.25 mg/kg	IV	At 12, 24, and 36 hours after the initial dose.	[9] [10] [11]

Note: Fomepizole is most effective in cats when administered within 3 hours of ethylene glycol ingestion.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 3: Fomepizole Dosing in Other Preclinical Models

Animal Model	Dosage	Administration Route	Study Type	Reference
Rodents (Rats)	15 mg/kg	Intraperitoneal	Pharmacokinetics	[12]
Monkeys	15-50 mg/kg (initial)	Not specified	Methanol Toxicity	
Canines	10, 20, 30 mg/kg/day (divided every 12h)	IV Infusion (30 min)	14-day Systemic Toxicity	[13]

Pharmacokinetic Parameters in Preclinical Models

Understanding the pharmacokinetic profile of fomepizole is crucial for designing effective dosing strategies.

Table 4: Key Pharmacokinetic Parameters of Fomepizole

Parameter	Animal Model	Value	Reference
Volume of Distribution (Vd)	Humans	0.6 - 1.02 L/kg	[2][6]
Canines	Not specified		
Felines	Not specified		
Rodents (Rats)	Not specified		
Elimination	Humans	Primarily metabolic (>90%)	[6][14]
Canines	Saturable (Michaelis-Menten)	[14]	
Rodents (Rats)	Zero-order	[12][14]	
Half-life	Humans	Dose-dependent	[2]
In vitro ADH Inhibition (IC50)	Dog, Monkey, Human Liver	~0.1 µmol/L	[2][3]

Note: Fomepizole exhibits non-linear, saturable elimination kinetics at therapeutic doses. It can also induce its own metabolism, leading to an increased elimination rate after approximately 30-40 hours of administration.[2][15]

Experimental Protocols

The following protocols outline the methodology for a typical preclinical efficacy study of fomepizole in an ethylene glycol poisoning model.

4.1. Animal Model and Husbandry

- Species: Beagle dogs or domestic shorthair cats are commonly used models.
- Health Status: Animals should be healthy, adult, and acclimated to the facility for at least one week prior to the study.
- Housing: House animals individually in stainless steel cages with a 12-hour light/dark cycle.

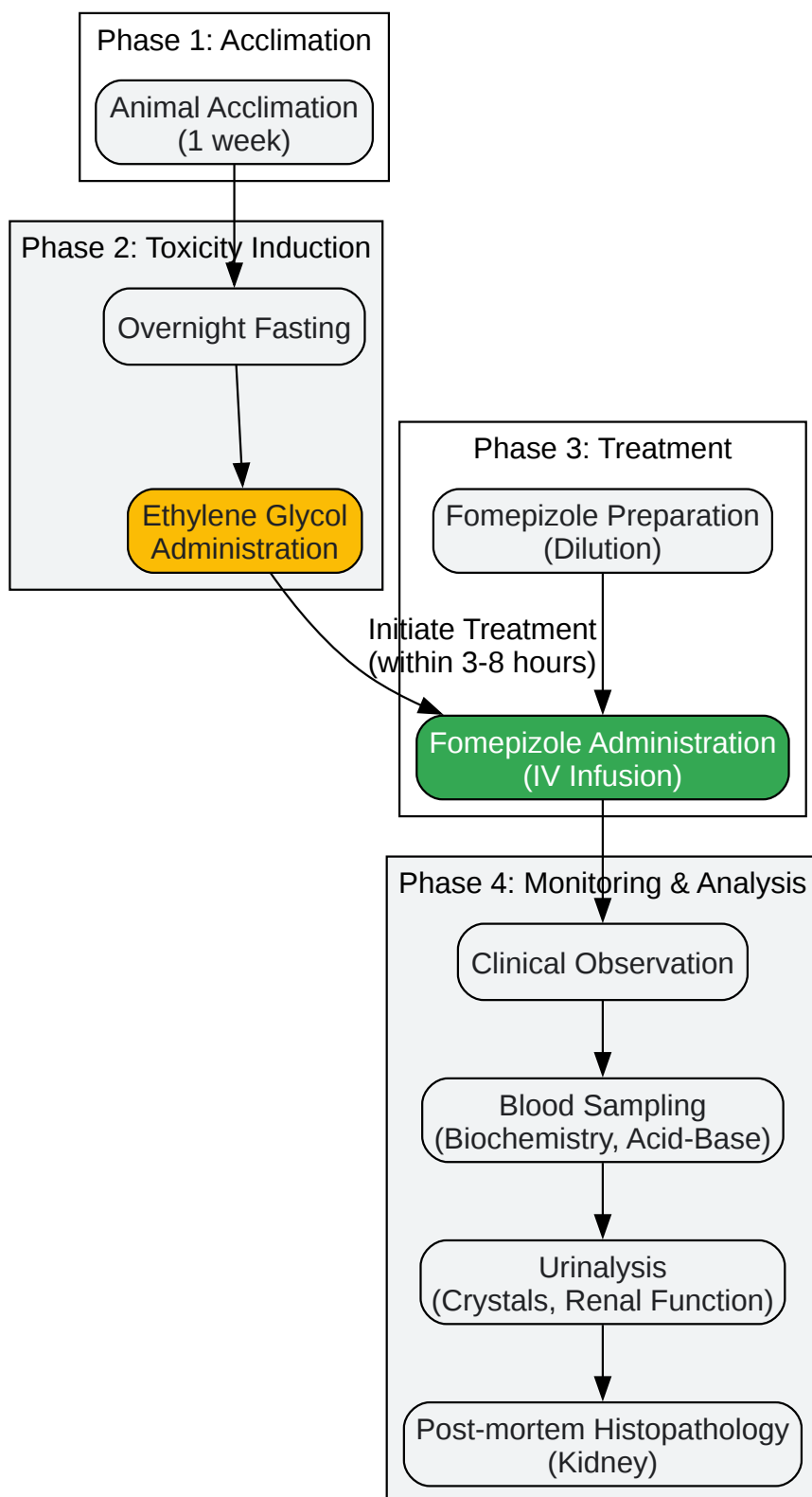
- Diet: Provide a standard laboratory diet and water ad libitum, except for fasting prior to ethylene glycol administration.

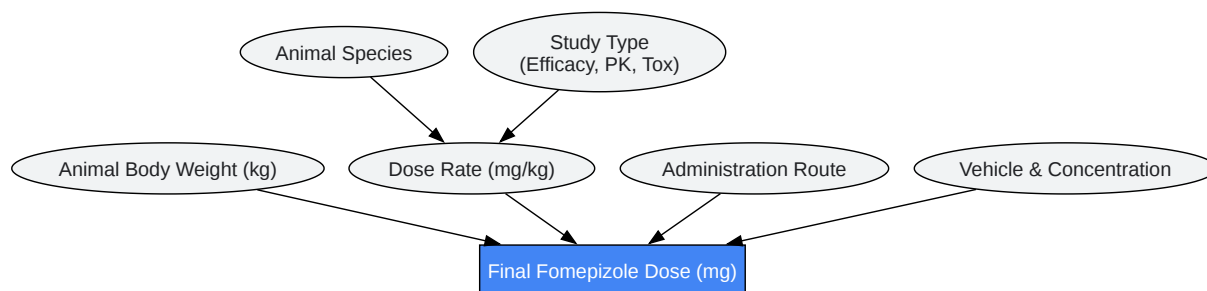
4.2. Ethylene Glycol Intoxication Model

- Fasting: Fast animals overnight prior to ethylene glycol administration.
- Induction of Toxicity: Administer a lethal dose of undiluted ethylene glycol. The minimum lethal dose is approximately 1.4 mL/kg in cats and 4.4-6.6 mL/kg in dogs.[\[8\]](#)
- Observation: Continuously monitor animals for clinical signs of toxicity, including CNS depression, ataxia, vomiting, and changes in urination.

4.3. Fomepizole Administration Protocol

- Preparation: Fomepizole for injection (typically 1 g/mL) should be diluted in a suitable vehicle such as 0.9% Sodium Chloride or 5% Dextrose in Water to a final volume of at least 100 mL.[\[16\]](#)
- Administration: Administer the diluted fomepizole solution via slow intravenous infusion over 30 minutes.[\[2\]](#)[\[13\]](#)
- Dosing Regimen: Follow the species-specific dosing schedules outlined in Tables 1 and 2. Treatment should be initiated as soon as possible after ethylene glycol ingestion, preferably within 3-8 hours.[\[9\]](#)





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